molecular formula C10H15N5 B1453908 3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine CAS No. 1249525-04-9

3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine

Cat. No.: B1453908
CAS No.: 1249525-04-9
M. Wt: 205.26 g/mol
InChI Key: HURNFJNJTKPARW-UHFFFAOYSA-N
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Description

3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H15N5 and its molecular weight is 205.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved . Additionally, this compound can bind to specific receptors, modulating their signaling pathways and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis . Moreover, the compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways . For example, the compound may inhibit the activity of certain kinases, leading to a downstream effect on cellular signaling and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and improvement in metabolic functions. At higher doses, toxic or adverse effects can be observed, including cellular damage and disruption of normal physiological processes . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. This interaction can lead to changes in metabolic flux and alterations in metabolite levels . The compound’s effect on metabolic pathways is crucial for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting the compound’s bioavailability and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effect on cellular processes.

Properties

IUPAC Name

5-methyl-2-[1-(1-methylpyrazol-4-yl)ethyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-7-4-10(11)15(13-7)8(2)9-5-12-14(3)6-9/h4-6,8H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURNFJNJTKPARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C(C)C2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine
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3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine
Reactant of Route 3
3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine
Reactant of Route 4
3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine
Reactant of Route 5
3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine
Reactant of Route 6
3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.